N-t-Butyl-3-(4-(m-trifluoromethylphenyl)piperazinyl)azetidine
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Overview
Description
N-t-Butyl-3-(4-(m-trifluoromethylphenyl)piperazinyl)azetidine is a synthetic organic compound with the molecular formula C18H26F3N3 It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a piperazine ring and an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-t-Butyl-3-(4-(m-trifluoromethylphenyl)piperazinyl)azetidine typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the Piperazine Intermediate: The piperazine ring is synthesized by reacting a suitable amine with a dihaloalkane under basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent.
Cyclization to Form Azetidine Ring: The final step involves the cyclization of the intermediate to form the azetidine ring, typically using a strong base and appropriate reaction conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance scalability, cost-effectiveness, and environmental sustainability. This includes the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-t-Butyl-3-(4-(m-trifluoromethylphenyl)piperazinyl)azetidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-t-Butyl-3-(4-(m-trifluoromethylphenyl)piperazinyl)azetidine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting neurological disorders.
Material Science: The compound’s unique structural features make it a candidate for the development of advanced materials with specific electronic or optical properties.
Biological Studies: It is used in studies exploring its interactions with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: The compound’s stability and reactivity profile make it suitable for use in various industrial processes, including catalysis and polymer synthesis.
Mechanism of Action
The mechanism of action of N-t-Butyl-3-(4-(m-trifluoromethylphenyl)piperazinyl)azetidine involves its interaction with specific molecular targets, such as receptors or enzymes. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its binding affinity to target sites. The piperazine and azetidine rings contribute to the compound’s overall conformational flexibility, allowing it to adopt the optimal orientation for interaction with its targets.
Comparison with Similar Compounds
Similar Compounds
N-t-Butyl-3-(4-(m-trifluoromethylphenyl)piperazinyl)azetidine: can be compared with other compounds containing trifluoromethyl groups, piperazine rings, or azetidine rings, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of structural features, which confer distinct physicochemical properties and biological activities. The presence of the trifluoromethyl group enhances its metabolic stability and lipophilicity, while the piperazine and azetidine rings provide conformational flexibility and potential for diverse interactions with biological targets.
Properties
CAS No. |
223381-91-7 |
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Molecular Formula |
C18H26F3N3 |
Molecular Weight |
341.4 g/mol |
IUPAC Name |
1-(1-tert-butylazetidin-3-yl)-4-[3-(trifluoromethyl)phenyl]piperazine |
InChI |
InChI=1S/C18H26F3N3/c1-17(2,3)24-12-16(13-24)23-9-7-22(8-10-23)15-6-4-5-14(11-15)18(19,20)21/h4-6,11,16H,7-10,12-13H2,1-3H3 |
InChI Key |
CKBXHVBWXOXFGK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1CC(C1)N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
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